molecular formula C10H16N2O2 B603566 1-(cyclopropanecarbonyl)piperidine-4-carboxamide CAS No. 1092023-78-3

1-(cyclopropanecarbonyl)piperidine-4-carboxamide

Cat. No.: B603566
CAS No.: 1092023-78-3
M. Wt: 196.25g/mol
InChI Key: CIVUVCUPZGVLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropanecarbonyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications. The structure consists of a piperidine ring substituted with a cyclopropanecarbonyl group and a carboxamide group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(Cyclopropanecarbonyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(Cyclopropanecarbonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as DNA gyrase. This enzyme is crucial for DNA replication and transcription in bacteria. The compound inhibits the activity of DNA gyrase, leading to DNA damage and ultimately bacterial cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics that also target DNA gyrase.

Comparison with Similar Compounds

1-(Cyclopropanecarbonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9(13)7-3-5-12(6-4-7)10(14)8-1-2-8/h7-8H,1-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUVCUPZGVLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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